molecular formula C23H29NO3S B12762284 2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- CAS No. 153804-57-0

2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy-

Cat. No.: B12762284
CAS No.: 153804-57-0
M. Wt: 399.5 g/mol
InChI Key: PACAWKKVNLIRTM-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- is a complex organic compound that belongs to the class of benzopyrans and benzothiopyrans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- typically involves multi-step organic reactions. The process may start with the formation of the benzopyran and benzothiopyran cores, followed by functionalization steps to introduce the amine, methoxy, and butyl groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the amine group may lead to the formation of nitro or nitrile derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, 2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, 2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- may be investigated as a potential drug candidate. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes, block receptor signaling, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-butyl)-5-methoxy-: Lacks the benzothiopyran moiety.

    2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-: Lacks the methoxy group.

    2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-hydroxy-: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of 2H-1-Benzopyran-3-amine, 3,4-dihydro-N-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-5-methoxy- lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

153804-57-0

Molecular Formula

C23H29NO3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[4-(3,4-dihydro-2H-thiochromen-8-yloxy)butyl]-5-methoxy-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C23H29NO3S/c1-25-20-9-5-10-21-19(20)15-18(16-27-21)24-12-2-3-13-26-22-11-4-7-17-8-6-14-28-23(17)22/h4-5,7,9-11,18,24H,2-3,6,8,12-16H2,1H3

InChI Key

PACAWKKVNLIRTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CC(CO2)NCCCCOC3=CC=CC4=C3SCCC4

Origin of Product

United States

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